![molecular formula C10H13Cl3N2OS B13599174 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a dichlorothiophene ring, an ethyl chain, and a tetrahydropyrimidin-5-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride typically involves multiple steps The process begins with the preparation of the dichlorothiophene intermediate, which is then reacted with an appropriate ethylating agent to form the ethyl-substituted thiophene This intermediate is further subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimidin-5-ol ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques. The scalability of the process is also considered to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms in the dichlorothiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-(2,5-Dichlorothiophen-3-yl)ethyltrimethylazanium iodide
- 2-(2,5-Dichlorothiophen-3-yl)ethyl(methoxy)amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyrimidin-5-ol moiety, in particular, is not commonly found in related compounds, making it a valuable subject of study.
属性
分子式 |
C10H13Cl3N2OS |
|---|---|
分子量 |
315.6 g/mol |
IUPAC 名称 |
2-[2-(2,5-dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2OS.ClH/c11-8-3-6(10(12)16-8)1-2-9-13-4-7(15)5-14-9;/h3,7,15H,1-2,4-5H2,(H,13,14);1H |
InChI 键 |
ZRMZJLOOFVQLPR-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN=C(N1)CCC2=C(SC(=C2)Cl)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


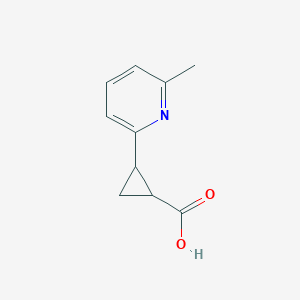
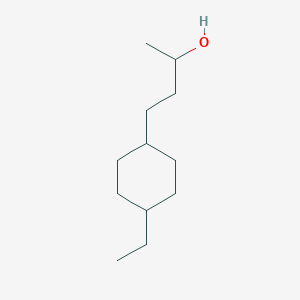

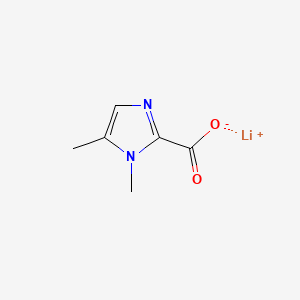
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
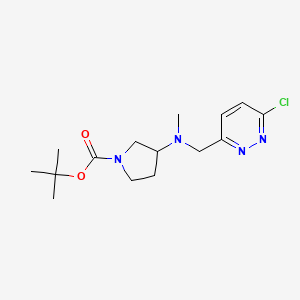
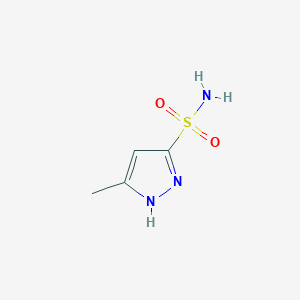
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
amine](/img/structure/B13599175.png)
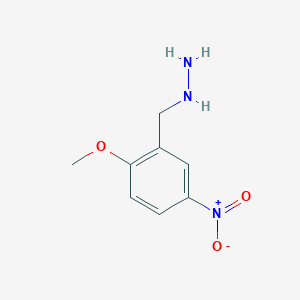
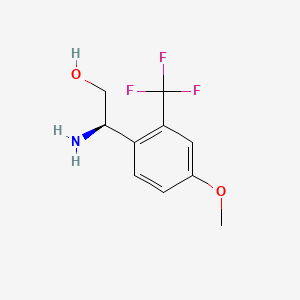
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

